molecular formula C17H17Cl2N3O5S B12479883 N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(2-methyl-3-nitrophenyl)glycinamide

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(2-methyl-3-nitrophenyl)glycinamide

Cat. No.: B12479883
M. Wt: 446.3 g/mol
InChI Key: ODFWLHAKWFLDPF-UHFFFAOYSA-N
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Description

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(2-methyl-3-nitrophenyl)glycinamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(2-methyl-3-nitrophenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the 2,5-dichlorophenyl sulfonyl chloride, which is then reacted with ethylamine to form the corresponding sulfonamide. This intermediate is further reacted with 2-methyl-3-nitrophenyl glycine under specific conditions to yield the final product. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(2-methyl-3-nitrophenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like sodium methoxide for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(2-methyl-3-nitrophenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(2-methyl-3-nitrophenyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-(3-nitrophenyl)glycinamide
  • N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide

Uniqueness

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(2-methyl-3-nitrophenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H17Cl2N3O5S

Molecular Weight

446.3 g/mol

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonyl-ethylamino]-N-(2-methyl-3-nitrophenyl)acetamide

InChI

InChI=1S/C17H17Cl2N3O5S/c1-3-21(28(26,27)16-9-12(18)7-8-13(16)19)10-17(23)20-14-5-4-6-15(11(14)2)22(24)25/h4-9H,3,10H2,1-2H3,(H,20,23)

InChI Key

ODFWLHAKWFLDPF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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